

# AG-636: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition

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## Compound of Interest

Compound Name: AG-636

Cat. No.: B15613356

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This document provides a comprehensive technical overview of **AG-636**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). It details the compound's mechanism of action, its impact on cellular pathways, and summarizes key preclinical data. Methodologies for relevant experiments are also described to support further research and development in the field of cancer metabolism.

## Introduction: Targeting Pyrimidine Biosynthesis

**AG-636** is an orally available, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1][2]</sup> DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate (DHO) to orotate.<sup>[1][3]</sup><sup>[4]</sup> This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for RNA and DNA.<sup>[5]</sup>

Rapidly proliferating cells, such as those found in hematologic malignancies, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway.<sup>[6][7]</sup> This creates a therapeutic window, making DHODH an attractive target for cancer therapy.<sup>[7]</sup> By inhibiting DHODH, **AG-636** effectively starves these cancer cells of essential pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis.<sup>[1][8]</sup>

## AG-636: Compound Profile

**AG-636** is a reversible and selective inhibitor of DHODH.[2] Its chemical and physical properties are summarized below.

Property	Value	Reference
Formal Name	1-methyl-5-(2'-methyl[1,1'-biphenyl]-4-yl)-1H-benzotriazole-7-carboxylic acid	[9]
CAS Number	1623416-31-8	[9]
Molecular Formula	C <sub>21</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	[9]
Molecular Weight	343.4 g/mol	[9]
Solubility	Soluble in DMSO, slightly soluble in water	[9]

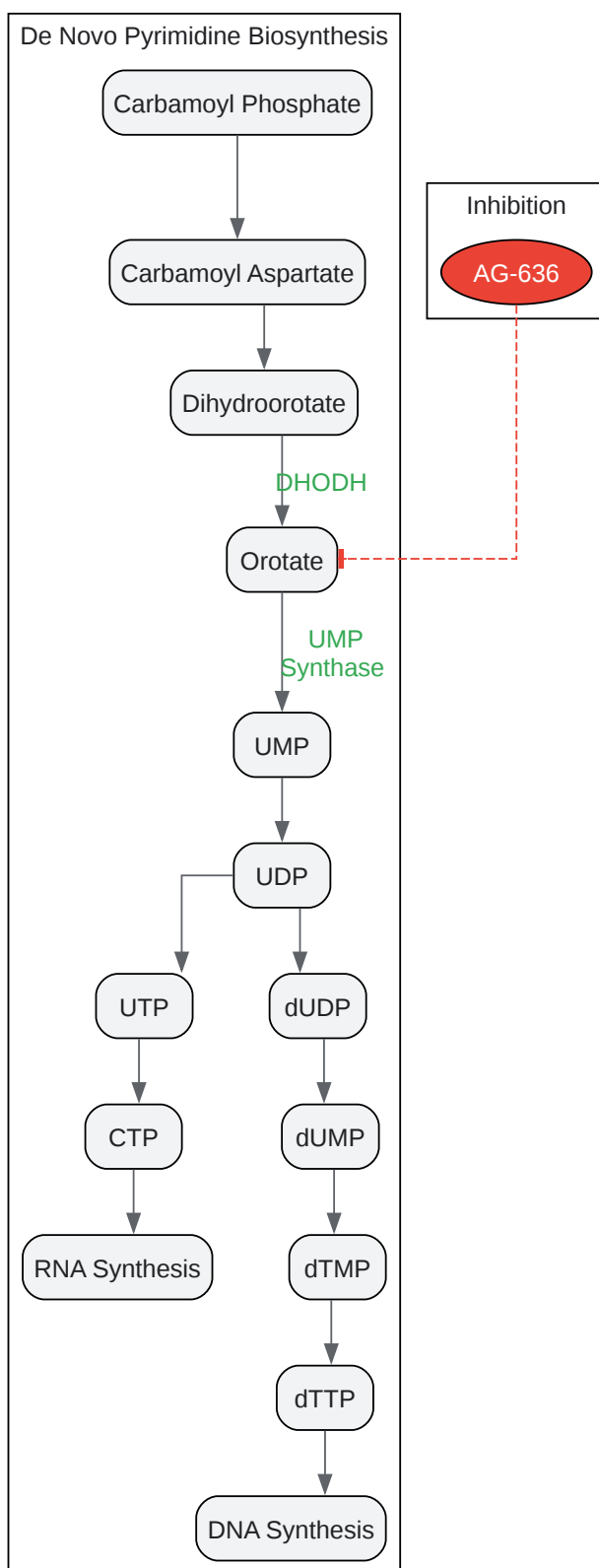
## Mechanism of Action and Cellular Impact

**AG-636** specifically binds to and inhibits DHODH, a mitochondrial enzyme located on the inner mitochondrial membrane.[1][4] This inhibition blocks the conversion of dihydroorotate to orotate, leading to several downstream consequences.[1]

- **Metabolic Perturbation:** Inhibition leads to the accumulation of upstream metabolites, including dihydroorotate and ureidosuccinic acid, and the depletion of downstream pyrimidine nucleotides like uridine monophosphate (UMP) and cytidine triphosphate (CTP). [8][9][10]
- **Inhibition of Proliferation:** The resulting pyrimidine starvation halts DNA and RNA synthesis, thereby preventing cell division and proliferation.[1]
- **Induction of Differentiation and Apoptosis:** In susceptible tumor cells, particularly those of hematologic origin, **AG-636** induces differentiation and triggers apoptosis.[1][8] This is accompanied by the upregulation of proteins involved in mitochondrial integrity and apoptosis, such as TP53, PUMA, and NOXA.[8]
- **Mitochondrial Stress:** As DHODH is linked to the mitochondrial electron transport chain, its inhibition can lead to increased reactive oxygen species (ROS) formation and inhibition of

basal oxygen consumption, indicating a disruption of mitochondrial function.[1][4][8]

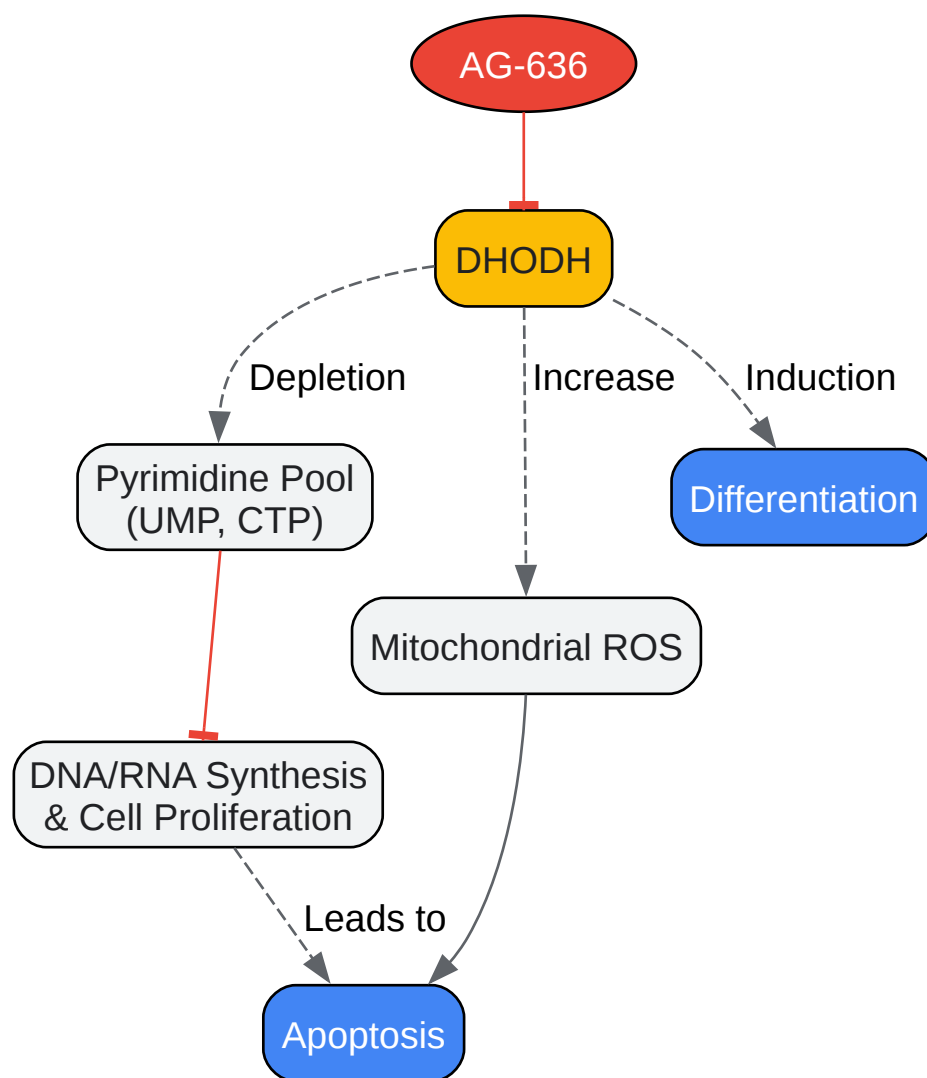
- Metabolic Stress Signaling: **AG-636** treatment can trigger the activation of AMPK in response to the induced metabolic stress.[8]



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**Figure 1:** AG-636 inhibits DHODH in the de novo pyrimidine synthesis pathway.

Recent studies on other DHODH inhibitors suggest that the resulting pyrimidine imbalance can also trigger innate immune responses, including the activation of the STING pathway and GSDME-mediated pyroptosis, which may enhance anti-tumor immunity.[3][11]



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**Figure 2:** Downstream cellular consequences of DHODH inhibition by **AG-636**.

## Quantitative Preclinical Data

**AG-636** has demonstrated potent activity in both enzymatic assays and preclinical cancer models.

Table 1: In Vitro Enzymatic Activity

Parameter	Value	Reference
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| DHODH IC<sub>50</sub> | 17 nM |[2][9] |

Table 2: In Vivo Efficacy in Xenograft Models

Model	Treatment	Outcome	Reference
OCI-Ly19 DLBCL	100 mg/kg AG-636	Complete tumor stasis	[9]
Z-138 MCL (Ibrutinib-Resistant)	100 mg/kg AG-636	Complete tumor regression	[9]
OCILY19 DLBCL	10-100 mg/kg AG-636 (oral, twice daily)	Robust tumor growth inhibition	[2]

| AML PDX Models | **AG-636** | Reduced tumor burden, induced differentiation, delayed leukemia progression |[8] |

Table 3: Pharmacodynamic Effects

System	Treatment	Key Biomarker Changes	Reference
Panel of 6 cell lines	1 $\mu$ M AG-636	Increased ureidosuccinic acid and DHO	[9]
Z-138 & JeKo-1 xenografts	100 mg/kg AG-636	Increased DHO, reduced pyrimidines	[9][12]

| AML cells | **AG-636** | Depletion of UMP, UDP, CDP, dCMP |[8] |

## Experimental Protocols

The following sections outline generalized protocols for key assays used to characterize DHODH inhibitors like **AG-636**.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

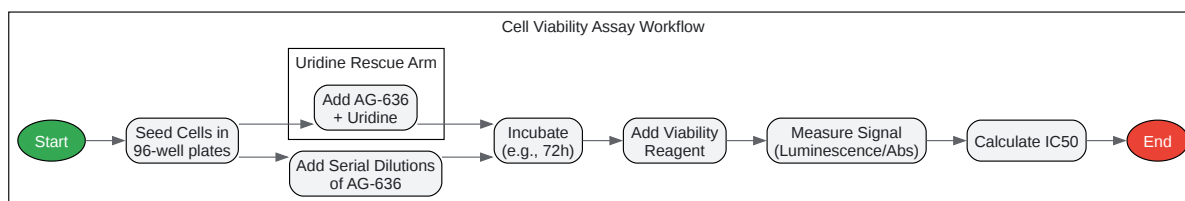
- Objective: To determine the IC<sub>50</sub> value of the test compound against DHODH.
- Materials:
  - Recombinant human DHODH enzyme.
  - Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
  - Substrate: L-dihydroorotic acid (DHO).
  - Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10.
  - Test compound (e.g., **AG-636**) serially diluted in DMSO.
  - 384- or 96-well microplate.
  - Microplate reader capable of measuring absorbance at ~650 nm.
- Procedure:
  - Prepare a reaction mixture in the microplate wells containing assay buffer, DHODH enzyme, and the electron acceptor.
  - Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
  - Pre-incubate the plate (e.g., 30 minutes at 25°C) to allow for compound binding to the enzyme.
  - Initiate the reaction by adding the DHO substrate.
  - Immediately begin monitoring the decrease in absorbance at ~650 nm over time as the DCIP is reduced.

- Calculate the rate of reaction for each compound concentration.
- Determine the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic model to calculate the IC<sub>50</sub> value.[\[13\]](#)[\[14\]](#)

This assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cells and confirms that the effect is due to on-target DHODH inhibition.

- Objective: To measure the effect of **AG-636** on cell viability and to validate the mechanism via uridine rescue.
- Materials:
  - Cancer cell lines (e.g., hematologic malignancy lines like OCI-Ly19 or AML cell lines).
  - Complete cell culture medium.
  - Test compound (**AG-636**) serially diluted in DMSO.
  - Uridine solution (for rescue arms).
  - Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT).
  - 96-well cell culture plates.
- Procedure:
  - Seed cells at an appropriate density in 96-well plates and allow them to adhere/stabilize overnight.
  - Prepare two sets of plates. In one set, add serial dilutions of **AG-636**. In the second "rescue" set, add the same serial dilutions of **AG-636** plus a final concentration of ~100 µM uridine.[\[15\]](#) Include vehicle controls in both sets.
  - Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
  - Add the cell viability reagent to each well according to the manufacturer's instructions.

- Measure the signal (luminescence or absorbance) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control for both sets of data. A significant rightward shift in the dose-response curve in the presence of uridine confirms on-target DHODH inhibition.[8][15]



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